molecular formula C12H14N2O2 B15226099 (R)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one

(R)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B15226099
M. Wt: 218.25 g/mol
InChI Key: AQUCFNWAKHUVQN-NSHDSACASA-N
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Description

®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is a chiral compound that features a piperazine ring attached to an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acid derivatives.

    Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or isobenzofuran rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one could be investigated for its potential therapeutic effects, such as its activity as a drug candidate.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.

    5-(Piperazin-2-yl)benzofuran-1(3H)-one: A similar compound lacking the chiral center.

    5-(Piperazin-2-yl)isobenzofuran-1(3H)-one derivatives: Compounds with various substitutions on the piperazine or isobenzofuran rings.

Uniqueness

®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-[(2R)-piperazin-2-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14N2O2/c15-12-10-2-1-8(5-9(10)7-16-12)11-6-13-3-4-14-11/h1-2,5,11,13-14H,3-4,6-7H2/t11-/m0/s1

InChI Key

AQUCFNWAKHUVQN-NSHDSACASA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC3=C(C=C2)C(=O)OC3

Canonical SMILES

C1CNC(CN1)C2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

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